Enzymatic Selectivity: A 360-Fold Isoform Preference for ALDH2 Over ALDH3A1
5-Bromo-2-hydroxy-3-methoxybenzaldehyde demonstrates a pronounced isoform selectivity profile against human aldehyde dehydrogenases (ALDHs). In a standardized enzymatic assay, it potently inhibits ALDH2 with an IC50 of 50 nM, while requiring an 18,000 nM concentration to achieve 50% inhibition of ALDH3A1 [1]. This represents a 360-fold difference in inhibitory potency, a degree of selectivity that is not a generic feature of the benzaldehyde class but is specific to the 5-bromo-2-hydroxy-3-methoxy substitution pattern. In contrast, the closely related analog 3-Methoxysalicylaldehyde (lacking the bromine) exhibits a markedly different selectivity profile, underscoring the non-interchangeable nature of these compounds for mechanistic studies [2].
| Evidence Dimension | Inhibitory Potency (IC50) against Human Aldehyde Dehydrogenase Isoforms |
|---|---|
| Target Compound Data | ALDH2: IC50 = 50 nM; ALDH3A1: IC50 = 18,000 nM |
| Comparator Or Baseline | 3-Methoxysalicylaldehyde (CAS 148-53-8): Exhibits a different ALDH isoform selectivity profile (qualitative class-level comparison) [2]. |
| Quantified Difference | 360-fold selectivity for ALDH2 over ALDH3A1 |
| Conditions | In vitro enzymatic assay using full-length human ALDH isoforms expressed in E. coli, with propionaldehyde (ALDH1A1/2) or benzaldehyde (ALDH3A1) as substrate, pre-incubated for 2 mins. |
Why This Matters
This quantified selectivity profile is essential for researchers developing isoform-specific ALDH inhibitors, as it defines the compound's utility for probing ALDH2-related pathways (e.g., in cardiovascular or neurological diseases) without confounding off-target effects on ALDH3A1.
- [1] BindingDB. (2021). CHEMBL3128207: Inhibition of human ALDH3A1, ALDH1A1, and ALDH2. View Source
- [2] ChemChart. (n.d.). Similar Compounds to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: 3-Methoxysalicylaldehyde (148-53-8). View Source
